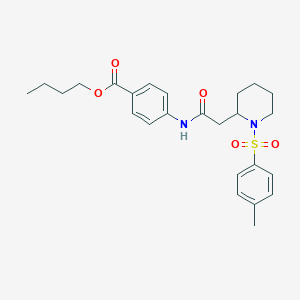![molecular formula C14H22N2O3 B2896480 Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate CAS No. 1808392-55-3](/img/structure/B2896480.png)
Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanocyclobutyl group, and a carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate typically involves multiple steps, starting with the preparation of the cyanocyclobutyl group. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is then introduced using tert-butyl alcohol in the presence of a strong acid catalyst. Finally, the carbamoyl group is added through a reaction with methylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids and ketones are common products.
Reduction: Alcohols and amines are typically formed.
Substitution: Various substituted derivatives of the original compound can be produced.
Applications De Recherche Scientifique
Chemistry: In chemistry, Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows for the exploration of biological pathways and the development of new bioactive compounds.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism by which Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Tert-butyl N-[(1s,3s)-3-cyanocyclobutyl]carbamate
Tert-butyl N-[(1r,3r)-3-cyanocyclobutyl]carbamate
Tert-butyl (3-cyanocyclobutyl)carbamate
Uniqueness: Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate stands out due to its specific structural features, which include the presence of both a methyl group and a carbamoyl group
Propriétés
IUPAC Name |
tert-butyl 4-[(1-cyanocyclobutyl)-methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)7-6-11(17)16(4)14(10-15)8-5-9-14/h5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYVYBLNPMUCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N(C)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2896399.png)




![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)



![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-METHYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2896414.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

![Tert-butyl 2-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2896418.png)
